霉菌素
科学研究应用
霉菌素在科学研究中具有广泛的应用,包括:
作用机制
霉菌素通过抑制丝氨酸棕榈酰转移酶发挥作用,该酶负责鞘脂生物合成的第一步 . 这种抑制导致鞘脂水平降低,进而影响各种细胞过程。 霉菌素的免疫抑制活性归因于其抑制某些免疫细胞增殖的能力 .
类似化合物:
芬戈莫德: 霉菌素的衍生物,用作多发性硬化症的治疗药物.
霉菌素: 具有强烈抗真菌和免疫抑制活性的鞘脂类似物.
鞘脂素E: 另一种具有类似生物活性的鞘脂类似物.
独特性: 霉菌素因其对丝氨酸棕榈酰转移酶的强效抑制效应及其显著的免疫抑制活性而独一无二。 据报道,它的效力比环孢菌素高 10 到 100 倍 . 此外,霉菌素的结构已被用作开发其他治疗剂的模板,突出了其在药物研究中的重要性 .
准备方法
合成路线和反应条件: 霉菌素可以通过多种方法合成,包括全合成和半合成。 全合成涉及构建β,β'-二羟基α-氨基酸骨架,这是霉菌素的关键结构特征 . 此过程通常涉及通过C-C和C-N键形成立体选择性构建季碳α-氨基酸基序 .
工业生产方法: 霉菌素的工业生产通常通过使用真菌伊萨利亚菌进行发酵过程来实现。 然后将发酵液进行提取和纯化,以分离霉菌素 .
化学反应分析
反应类型: 霉菌素会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物活性或降低其毒性至关重要 .
常用试剂和条件: 涉及霉菌素的反应中常用的试剂包括氧化剂,如高锰酸钾和还原剂,如硼氢化钠。 这些反应通常在受控条件下进行,以确保实现所需的修饰 .
相似化合物的比较
Fingolimod: A derivative of myriocin, used as a therapeutic drug for multiple sclerosis.
Mycestericins: Sphingosine analogues with potent antifungal and immunosuppressive activities.
Sphingofungin E: Another sphingosine analogue with similar biological activities.
Uniqueness: Myriocin is unique due to its potent inhibitory effect on serine palmitoyltransferase and its significant immunosuppressant activity. It is reported to be 10- to 100-fold more potent than ciclosporin . Additionally, myriocin’s structure has served as a template for developing other therapeutic agents, highlighting its importance in pharmaceutical research .
属性
IUPAC Name |
(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIKIHCNFWXKDY-GNTQXERDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046360 | |
Record name | (+)-Myriocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35891-70-4 | |
Record name | (+)-Myriocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35891-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thermozymocidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035891704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Myriocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myriocin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRIOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRM4E8R9ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of myriocin?
A1: Myriocin is a potent inhibitor of serine palmitoyltransferase (SPT), the enzyme responsible for the first and rate-limiting step in sphingolipid biosynthesis. [, ]
Q2: How does myriocin interact with SPT?
A2: Myriocin initially forms an external aldimine with pyridoxal-5'-phosphate (PLP), a cofactor of SPT, at the active site. This complex then undergoes a catalytic degradation, forming a C18 aldehyde that acts as a suicide inhibitor by covalently modifying a lysine residue essential for SPT activity. []
Q3: What are the downstream effects of SPT inhibition by myriocin?
A3: SPT inhibition by myriocin leads to a decrease in the intracellular pool of sphingolipid intermediates, including ceramide, sphingomyelin, sphingosine-1-phosphate, and glycosphingolipids. [, ] This disruption of sphingolipid metabolism has been linked to various cellular processes, including cell cycle arrest, apoptosis, inflammation, and lipid metabolism. [, , , , , , , , ]
Q4: What is the molecular formula and weight of myriocin?
A4: Myriocin has the molecular formula C21H39NO6 and a molecular weight of 397.54 g/mol.
Q5: Are there any spectroscopic data available for myriocin?
A5: While specific spectroscopic data is not provided in the presented abstracts, techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are commonly employed for myriocin identification and quantification. [, , , ]
Q6: How do structural modifications of myriocin affect its activity?
A6: Studies synthesizing and evaluating myriocin analogs have revealed key structure-activity relationships. For instance, 14-deoxomyriocin, a myriocin derivative, exhibits significantly increased immunosuppressive activity compared to the parent compound. [, ] Introducing a group with UV characteristic absorption peaks, like in the case of a myriocin derivative with a 9-fluorenylmethoxycarbonyl group, allows for quantitative analysis using HPLC. [] These findings highlight the importance of specific structural features for myriocin's biological activity.
Q7: What is known about the stability of myriocin under various conditions?
A7: The provided research papers do not elaborate on myriocin's stability under different conditions.
Q8: Are there any formulation strategies to improve myriocin's stability, solubility, or bioavailability?
A8: Researchers have developed a nanotechnological formulation of myriocin using a nanostructured lipid carrier (NLC) for ophthalmic topical delivery. This formulation demonstrated effective myriocin levels in the back of the eye in animal models, suggesting its potential for treating retinal diseases like retinitis pigmentosa. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of myriocin?
A9: While detailed ADME data is not provided in the abstracts, studies using radiolabeled myriocin could provide valuable insights into its pharmacokinetic profile.
Q10: What is the in vivo activity and efficacy of myriocin in animal models?
A10: Myriocin has shown promising results in various animal models. In apoE-deficient mice, a model for atherosclerosis, myriocin treatment significantly reduced atherosclerotic lesion area, suggesting its potential as an anti-atherosclerotic agent. [, ] In a mouse model of melanoma, both intradermal and intraperitoneal administration of myriocin significantly inhibited tumor formation. [] These findings highlight myriocin's therapeutic potential in different disease contexts.
Q11: What cell-based assays have been used to study myriocin's effects?
A11: Researchers have employed various cell-based assays to investigate myriocin's effects on cell proliferation, apoptosis, and signaling pathways. For instance, myriocin inhibited the proliferation of an IL-2-dependent mouse cytotoxic T cell line (CTLL-2) at nanomolar concentrations. [] It also increased melanin synthesis in Mel-Ab cells, a model for melanogenesis. []
Q12: Has myriocin been tested in any clinical trials?
A12: The provided research papers do not mention any clinical trials involving myriocin.
Q13: What is the toxicity profile of myriocin?
A13: While myriocin has shown promising therapeutic effects in preclinical studies, its toxicity profile requires further investigation. A study in rats revealed that myriocin treatment, while preventing muscle ceramide accumulation, did not prevent muscle fiber atrophy during short-term mechanical unloading and induced hepatotoxicity. [] These findings emphasize the need for careful dose optimization and safety evaluations in future studies.
Q14: Are there any specific strategies for targeted delivery of myriocin?
A14: Besides the development of an ophthalmic topical nanoformulation, [] further research is needed to explore targeted drug delivery strategies for myriocin to enhance its efficacy and minimize potential off-target effects.
Q15: What analytical methods are used to characterize and quantify myriocin?
A15: Researchers commonly employ techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) for the accurate quantification of myriocin in biological samples, including animal tissues. [] Additionally, high-performance liquid chromatography (HPLC) is utilized for the analysis of myriocin and its derivatives. []
Q16: How does myriocin affect Candida auris susceptibility to antifungal drugs?
A16: Myriocin has been shown to enhance the antifungal activity of amphotericin B against Candida auris, a multidrug-resistant fungal pathogen. This effect is attributed to myriocin's ability to increase fungal susceptibility to amphotericin B by inhibiting sphingolipid biosynthesis. []
Q17: What is the role of sphingolipid metabolism in hepatitis B virus (HBV) replication?
A17: A study demonstrated that combining myriocin with pegylated interferon (PEG-IFN) synergistically suppresses HBV replication in vivo without causing hepatotoxicity. This finding suggests that targeting host sphingolipid biosynthesis could be a promising therapeutic strategy for HBV infection. []
Q18: How does myriocin impact lipid metabolism in the liver?
A18: Myriocin treatment has been shown to reduce the synthesis rate of not only ceramides but also diacylglycerols in the liver of rats fed a high-fat diet, leading to improved insulin sensitivity. [] This effect highlights the complex interplay between sphingolipid metabolism and other lipid metabolic pathways.
Q19: What is the role of myriocin in regulating autophagy?
A19: Myriocin administration has been shown to activate the transcription of genes involved in autophagy, a cellular process crucial for maintaining cellular homeostasis by degrading and recycling cellular components. [] This finding suggests a potential role for myriocin in modulating autophagy, which could have implications for various diseases.
Q20: How does myriocin affect yeast lifespan?
A20: Studies in yeast have shown that myriocin treatment can extend lifespan by inducing global changes in gene expression, activating the Snf1/AMPK pathway, and down-regulating the PKA and TORC1 pathways. [, ] These findings highlight the conserved nature of sphingolipid signaling pathways and their importance in regulating longevity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。